Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)-
Overview
Description
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] is an organic compound with a complex structure. It is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique molecular arrangement, which includes urea groups connected by a methylene bridge to phenylene rings, further substituted with isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] typically involves the reaction of appropriate isocyanates with diamines. One common route includes the reaction of methylenedi-p-phenylene diisocyanate with diisopropylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, at temperatures ranging from 0°C to 50°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] undergoes several types of chemical reactions, including:
Substitution Reactions: The phenylene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenylene rings.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the urea groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: Amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Catalysis: Acts as a catalyst or catalyst support in various organic synthesis reactions.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] involves its ability to interact with other molecules through hydrogen bonding and van der Waals forces. The urea groups can form hydrogen bonds with various substrates, facilitating their incorporation into polymer matrices or other materials. The phenylene rings provide rigidity and stability to the overall structure, enhancing the mechanical properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’-octyl-]
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’-butyl-]
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-bis(1-methylethyl)-] is unique due to its specific substitution pattern with isopropyl groups, which imparts distinct solubility and reactivity characteristics. Compared to its analogs, this compound offers enhanced thermal stability and mechanical strength, making it particularly valuable in high-performance applications.
Properties
IUPAC Name |
3-[4-[[4-[di(propan-2-yl)carbamoylamino]phenyl]methyl]phenyl]-1,1-di(propan-2-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4O2/c1-18(2)30(19(3)4)26(32)28-24-13-9-22(10-14-24)17-23-11-15-25(16-12-23)29-27(33)31(20(5)6)21(7)8/h9-16,18-21H,17H2,1-8H3,(H,28,32)(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNUNVRSACHTCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408610 | |
Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93173-06-9 | |
Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.